

# Velusetrag Hydrochloride for Gastroparesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Velusetrag hydrochloride |           |
| Cat. No.:            | B1683486                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Velusetrag hydrochloride** (formerly TD-5108), an investigational drug for the treatment of gastroparesis. It details the mechanism of action, pharmacology, clinical trial data, and experimental protocols relevant to its development.

# Introduction to Gastroparesis and Velusetrag

Gastroparesis is a debilitating gastrointestinal (GI) disorder characterized by delayed gastric emptying in the absence of any mechanical obstruction.[1][2][3] Symptoms can be severe and chronic, including nausea, vomiting, early satiety, bloating, and upper abdominal pain, which can lead to dehydration, malnutrition, and a significant reduction in quality of life.[4] The condition is most commonly idiopathic or a complication of diabetes mellitus.[5] Current therapeutic options are limited, and some prokinetic agents have been associated with significant side effects, creating a substantial unmet medical need for safer and more effective treatments.[6][7]

Velusetrag is an oral, once-daily, potent, and highly selective 5-hydroxytryptamine receptor 4 (5-HT4) agonist being investigated for GI motility disorders.[4][5][6][8][9] Its high selectivity for the 5-HT4 receptor suggests a potential for a favorable safety profile, particularly concerning cardiovascular effects that have limited older, less selective agents.[6][10][11] In 2016, the U.S. Food and Drug Administration (FDA) granted Fast Track designation to Velusetrag for the treatment of symptoms associated with diabetic and idiopathic gastroparesis.[4]



### **Mechanism of Action**

Velusetrag exerts its prokinetic effects by acting as a high-affinity agonist at the 5-HT4 receptor. These receptors are widely distributed throughout the gastrointestinal tract, and their activation is a key mechanism in regulating GI motility.

#### Signaling Pathway:

- Binding: Velusetrag binds to the 5-HT4 receptors located on presynaptic terminals of cholinergic neurons in the enteric nervous system.
- Activation: This binding activates the Gs alpha subunit of the G-protein coupled receptor.
- Adenylyl Cyclase Stimulation: The activated Gs alpha subunit stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
- Neurotransmitter Release: Elevated cAMP levels promote the release of acetylcholine (ACh).
- Prokinetic Effect: ACh then acts on muscarinic receptors on smooth muscle cells, stimulating contractions and enhancing gastrointestinal motility, including the acceleration of gastric emptying.

A key feature of Velusetrag is its high selectivity. It has demonstrated no significant affinity for other receptor types, including other serotonin receptors (5-HT1, 5-HT2, 5-HT3), dopamine receptors, or the hERG potassium channel, which is associated with cardiac side effects.[6][10] [11][12][13] This selectivity is anticipated to provide a better safety and tolerability profile compared to previous generations of prokinetic drugs.[6]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Velusetrag accelerates gastric emptying in subjects with gastroparesis: a multicentre, double-blind, randomised, placebo-controlled, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theravance begins Phase IIb trial of velusetrag to treat gastroparesis Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Randomised study: effects of the 5-HT4 receptor agonist felcisetrag vs placebo on gut transit in patients with gastroparesis PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theravance Biopharma Announces Positive Top-Line Results from Phase 2b Study of Velusetrag (TD-5108) in Patients with Gastroparesis [prnewswire.com]
- 5. Velusetrag Improves Bowel Movements in Diabetic or Idiopathic Gastroparesis [medicaldialogues.in]
- 6. Velusetrag Could Be a Safer Long-term Treatment for Gastroparesis Mass General Advances in Motion [advances.massgeneral.org]
- 7. Safety and Efficacy of Highly Selective 5-Hydroxytryptamine Receptor 4 Agonists for Diabetic and Idiopathic Gastroparesis: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientworthy.com [patientworthy.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. investor.theravance.com [investor.theravance.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Velusetrag Hydrochloride for Gastroparesis: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683486#velusetrag-hydrochloride-for-gastroparesis-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com